6-Acetyl-3,4-dihydroquinolin-2(1H)-one
Overview
Description
6-Acetyl-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
- 6-Acetyl-3,4-dihydroquinolin-2(1H)-one has been a focus in the synthesis of various chemical compounds. A notable example includes the synthesis of halogen-substituted derivatives, showcasing its potential in producing diverse chemical structures (Bradley, Clark, & Kernick, 1972).
- Researchers have also explored the chemical transformations of related compounds, like 3-acetyl-4-hydroxyquinolin-2(1H)-ones. These efforts highlight the compound's importance in synthetic organic and medicinal chemistry (Abdou et al., 2019).
Biological and Pharmacological Significance
- Studies have demonstrated the biological and pharmacological significance of 3,4-dihydroquinolin-2(1H)-ones. They have been used to create enantiomerically pure benzothiazines, a class of compounds with notable therapeutic potential (Harmata & Hong, 2007).
- The antibacterial activity of derivatives, such as 4-aryl-2-pyranyl-7,8-dihydroquinolin-5(6H)-ones, has been evaluated, with some compounds showing promising activity against both Gram-positive and Gram-negative bacterial strains (Satish et al., 2016).
Catalysis and Eco-Friendly Synthesis
- The compound's derivatives have been synthesized using eco-friendly methods, such as ionic liquids, demonstrating the compound's adaptability to green chemistry principles (Chen et al., 2007).
- Additionally, studies have employed 3,4-dihydroquinolin-2(1H)-one derivatives in antioxidant research, with some derivatives exhibiting potent in vitro antioxidant activity (Fındık, Ceylan, & Elmastaş, 2012).
Advanced Synthesis Techniques
- Innovative synthesis techniques have been developed for this compound, such as redox-triggered switchable synthesis, highlighting its versatility in chemical reactions (Yang et al., 2020).
- The compound has also been used in the synthesis of 4-(het)aryl derivatives, which are important due to their biological activity, including potential use in anticancer drugs (Mierina, Jure, & Stikute, 2016).
Properties
IUPAC Name |
6-acetyl-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7(13)8-2-4-10-9(6-8)3-5-11(14)12-10/h2,4,6H,3,5H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPPYJRCOQZMIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50538520 | |
Record name | 6-Acetyl-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50538520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62245-12-9 | |
Record name | 6-Acetyl-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50538520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-acetyl-1,2,3,4-tetrahydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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